molecular formula C10H14ClFN2O2S B1341475 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride CAS No. 333986-41-7

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride

Cat. No.: B1341475
CAS No.: 333986-41-7
M. Wt: 280.75 g/mol
InChI Key: PFAJSDDCYAMDSA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is a chemical compound serving as a versatile building block in medicinal chemistry and pharmaceutical research. The piperazine ring is a privileged scaffold in drug discovery, known for its presence in a wide range of therapeutic agents . Specifically, benzenesulfonamide derivatives incorporating a piperazine moiety have been identified as key structural components in the development of novel antiviral agents . Research highlights the significance of this chemical class in the design of HIV-1 Capsid (CA) protein inhibitors, which represent a promising therapeutic target for antiretroviral therapy . Furthermore, structural analogues have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for combating HIV . The 4-fluorobenzenesulfonyl group, in particular, is a common pharmacophore that can contribute to a molecule's binding affinity and metabolic stability . This compound is intended for use in the synthesis and discovery of new bioactive molecules and is strictly for research purposes.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2S.ClH/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAJSDDCYAMDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589531
Record name 1-(4-Fluorobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333986-41-7
Record name 1-(4-Fluorobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The primary synthetic approach involves the reaction of piperazine or its derivatives with 4-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage. The product is then converted into its hydrochloride salt for improved stability and handling.

Typical reaction scheme:

$$
\text{Piperazine} + \text{4-fluorobenzenesulfonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{1-(4-Fluoro-benzenesulfonyl)-piperazine} \xrightarrow[\text{HCl}]{\text{Solvent}} \text{Hydrochloride salt}
$$

Detailed Synthetic Procedure

  • Starting materials: Commercially available piperazine and 4-fluorobenzenesulfonyl chloride.
  • Solvent: Commonly dichloromethane (DCM) or anhydrous solvents such as tetrahydrofuran (THF) or ethyl acetate.
  • Base: Triethylamine or sodium bicarbonate to neutralize the hydrochloric acid generated during the sulfonylation.
  • Temperature: Typically performed at 0°C to room temperature to control reaction rate and minimize side reactions.
  • Work-up: After completion, the reaction mixture is quenched with water, extracted with organic solvents, dried over anhydrous magnesium sulfate, and concentrated.
  • Salt formation: The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to precipitate the hydrochloride salt.

Example from Literature

A representative synthesis from patent literature describes:

  • Dissolving piperazine in dichloromethane.
  • Adding triethylamine as a base.
  • Slowly adding 4-fluorobenzenesulfonyl chloride at 0°C.
  • Stirring the mixture at room temperature for several hours.
  • Work-up by aqueous extraction and drying.
  • Conversion to hydrochloride salt by treatment with HCl in ethanol, followed by filtration and drying to yield the pure hydrochloride salt.

This method yields the product in moderate to good yields (typically 60–85%) with high purity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, THF, or ethyl acetate Anhydrous conditions preferred
Base Triethylamine, sodium bicarbonate Neutralizes HCl formed
Temperature 0°C to room temperature Controls reaction rate and selectivity
Reaction time 2–24 hours Depends on scale and reagent purity
Work-up Aqueous quench, organic extraction Removal of inorganic salts
Salt formation HCl in ethanol or ethyl acetate Improves stability and crystallinity
Yield 60–85% Varies with scale and purity

Analytical and Purification Techniques

  • Purity confirmation: 1H NMR, 19F NMR, and mass spectrometry are used to confirm the structure and purity.
  • Melting point: The hydrochloride salt typically exhibits a sharp melting point, confirming crystallinity.
  • Chromatography: Silica gel column chromatography or recrystallization from suitable solvents (e.g., ethanol/hexane) is used for purification.
  • Spectral data: Characteristic sulfonyl peaks in IR (~1150–1350 cm⁻¹) and fluorine signals in 19F NMR confirm the presence of the 4-fluorobenzenesulfonyl group.

Research Findings and Variations

  • Substituent effects: The presence of the fluorine atom on the benzene ring influences the reactivity of the sulfonyl chloride and the stability of the final product.
  • Alternative sulfonyl halides: Other sulfonyl chlorides with different substituents have been used to prepare analogues, demonstrating the versatility of the method.
  • Scale-up considerations: The reaction is amenable to scale-up with careful control of temperature and addition rates to maintain yield and purity.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Sulfonylation Piperazine + 4-fluorobenzenesulfonyl chloride + base (triethylamine) in DCM, 0°C to RT Formation of sulfonamide intermediate
Work-up Aqueous quench, extraction, drying Removal of inorganic byproducts
Salt formation Treatment with HCl in ethanol or ethyl acetate Precipitation of hydrochloride salt
Purification Recrystallization or chromatography High purity product
Characterization NMR, IR, melting point, MS Confirmation of structure and purity

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .

Scientific Research Applications

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes .

Comparison with Similar Compounds

Sulfonamide/Sulfonyl Derivatives

Compound Name Molecular Formula Substituents Key Features Reference
1-(4-Fluoro-benzenesulfonyl)-piperazine HCl C₁₀H₁₂FNO₂S·HCl 4-Fluoro-benzenesulfonyl Sulfonyl group enhances polarity; used in forensic research .
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine C₂₃H₂₃N₃O₄S Benzhydryl + 4-nitrobenzenesulfonyl Nitro group confers electron-withdrawing effects; explored in anticancer studies .

Halophenylpiperazines

Compound Name Molecular Formula Substituents Biological Activity Reference
1-(4-Fluorophenyl)piperazine dihydrochloride C₁₀H₁₃FN₂·2HCl 4-Fluorophenyl Serotonergic activity; potential entactogen .
1-(3-Chlorophenyl)piperazine (mCPP) C₁₀H₁₂ClN₂ 3-Chlorophenyl 5-HT₁B/5-HT₂C agonist; reduces locomotor activity in rats .
1-(4-Chlorophenyl)-4-propylpiperazine C₁₃H₁₉ClN₂ 4-Chlorophenyl + propyl Antimicrobial (excellent against S. aureus) .

Quinazoline-Based Piperazines

Compound Name Molecular Formula Substituents Therapeutic Use Reference
Prazosin hydrochloride C₁₉H₂₁N₅O₄·HCl Quinazoline + furoylpiperazine Antihypertensive (α₁-adrenoceptor antagonist) .
Terazosin hydrochloride dihydrate C₁₉H₂₅N₅O₄·HCl·2H₂O Quinazoline + tetrahydrofuroyl Benign prostatic hyperplasia treatment .

Antimicrobial Activity

  • This compound: No direct data, but sulfonamide derivatives often exhibit antimicrobial properties.
  • 1-(4-Chlorophenyl)-4-propylpiperazine : Zone of inhibition = 22 mm (vs. S. aureus), comparable to ampicillin .
  • 1-(4-Methylphenyl)-4-propylpiperazine: Active against P. aeruginosa (zone = 20 mm) .

Serotonergic Activity

  • 1-(4-Fluorophenyl)piperazine : Binds 5-HT₁A/5-HT₂ receptors; entactogenic effects similar to amphetamines .
  • mCPP (1-(3-Chlorophenyl)piperazine) : 5-HT₁B/5-HT₂C agonist; suppresses locomotor activity at 1–10 mg/kg .
  • TFMPP (1-(3-Trifluoromethylphenyl)piperazine) : 5-HT₁B agonist; used in combination with BZP for stimulant effects .

Physicochemical Properties

Property 1-(4-Fluoro-benzenesulfonyl)-piperazine HCl 1-(4-Fluorophenyl)piperazine diHCl mCPP
Molecular Weight 273.74 g/mol 253.1 g/mol 196.67 g/mol
Solubility Polar (sulfonyl group) High (dihydrochloride salt) Moderate
Stability Stable at -20°C ≥5 years at -20°C Labile to oxidation

Structure-Activity Relationships (SAR)

  • Sulfonyl Groups : Enhance polarity and metabolic stability compared to benzyl or phenyl groups .
  • Halogen Position : Para-substituted fluorophenyl (e.g., 4-FPP) shows higher serotonergic activity than meta-substituted analogues .

Biological Activity

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (CAS No. 27106-49-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure features a piperazine ring substituted with a fluorobenzenesulfonyl group, which contributes to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula: C10H13FN2O2S
  • Molecular Weight: 244.29 g/mol

The presence of the fluorine atom and the sulfonyl group enhances its solubility and biological interactions, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's mechanism involves:

  • Inhibition of Enzymatic Activity: It may act as an inhibitor for specific enzymes, altering metabolic pathways.
  • Receptor Modulation: The compound can bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.

Research Findings

Recent studies have explored the biological implications of this compound across different contexts:

  • Inhibition of Tyrosinase Activity:
    • A study demonstrated that compounds derived from 1-(4-Fluoro-benzenesulfonyl)-piperazine exhibited significant inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating skin disorders associated with hyperpigmentation .
  • Antimicrobial Properties:
    • Research indicated that derivatives of piperazine compounds possess antimicrobial activity against various pathogens, highlighting their potential as therapeutic agents in infectious diseases .
  • Neuropharmacological Effects:
    • Investigations into the neuropharmacological effects revealed that compounds similar to 1-(4-Fluoro-benzenesulfonyl)-piperazine could modulate serotonin receptors, suggesting their utility in treating mood disorders .

Case Study 1: Tyrosinase Inhibition

A series of analogs based on the piperazine framework were synthesized and tested for their inhibitory effects on tyrosinase from Agaricus bisporus. Among these, certain compounds showed IC50 values in the low micromolar range, indicating potent inhibition . The study utilized both in vitro assays and docking studies to elucidate binding interactions within the enzyme's active site.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of 1-(4-Fluoro-benzenesulfonyl)-piperazine were screened against various bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria, which may lead to further developments in antibiotic therapies .

Table 1: Biological Activity Summary

Activity TypeTarget/EnzymeIC50 (µM)Reference
Tyrosinase InhibitionAgaricus bisporus TYR0.18
AntimicrobialStaphylococcus aureus<10
Neurotransmitter ModulationSerotonin ReceptorsN/A

Table 2: Structural Comparison with Related Compounds

Compound NameStructure TypeNotable Activity
1-(4-Fluoro-benzenesulfonyl)-piperazineSulfonamide derivativeTyrosinase inhibition
4-(4-Fluorobenzyl)piperazinePiperazine derivativeAntimicrobial activity
4-(benzyl)piperazinePiperazine derivativeNeuropharmacological effects

Q & A

Q. What are the recommended synthetic routes for 1-(4-fluoro-benzenesulfonyl)-piperazine hydrochloride, and how can reaction efficiency be optimized?

A general synthesis involves sulfonylation of piperazine with 4-fluoro-benzenesulfonyl chloride. Key steps include:

  • Reagent Ratios : Use a 1:1 molar ratio of piperazine to sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere .
  • Base Selection : Triethylamine or N,N-diisopropylethylamine (DIPEA) is critical to neutralize HCl byproducts and drive the reaction to completion .
  • Purification : Crystallization (e.g., using diethyl ether) or flash chromatography (silica gel, ethyl acetate/hexane) yields high-purity product. Monitor via TLC (Rf ~0.3–0.5 in 1:2 ethyl acetate/hexane) .
  • Yield Optimization : Excess sulfonyl chloride (1.2 equiv.) and controlled temperature (0–5°C during addition, then room temperature) improve yields to 50–70% .

Q. What analytical techniques are essential for characterizing this compound, and how should data inconsistencies be resolved?

  • Structural Confirmation :
    • NMR : 1H^1H NMR should show aromatic protons (δ 7.3–7.6 ppm for fluorophenyl) and piperazine signals (δ 2.4–3.8 ppm). Discrepancies in splitting patterns may indicate incomplete sulfonylation or impurities .
    • Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (e.g., C: ~45%, Cl: ~12%) to confirm stoichiometry .
  • Purity Assessment :
    • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 240–290 nm. Purity ≥95% is typical for research-grade material .
    • Contradictions : If LC-MS shows multiple peaks, re-crystallize or employ preparative HPLC. Cross-validate with IR spectroscopy (S=O stretch ~1350 cm1^{-1}) .

Q. How should stability and storage conditions be managed to ensure compound integrity?

  • Storage : Store at –20°C in airtight, light-protected containers. Desiccate to prevent hydrolysis of the sulfonyl group .
  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for degradation products like free piperazine or sulfonic acid derivatives .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s biological activity, such as kinase inhibition or receptor binding?

  • Target Selection : Prioritize kinases or GPCRs with known sulfonamide sensitivity (e.g., tyrosine kinases, serotonin receptors) .
  • Assay Design :
    • In Vitro Kinase Assays : Use ATP-Glo™ or fluorescence polarization (FP) with recombinant enzymes. IC50_{50} values <10 µM suggest therapeutic potential .
    • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-labeled ligands for 5-HT receptors) quantify affinity (Ki_i) .
  • Data Interpretation : Low nanomolar binding with poor cellular activity may indicate poor membrane permeability; modify logP via substituent engineering (e.g., methyl groups) .

Q. How can computational methods like molecular docking or QSAR enhance understanding of structure-activity relationships (SAR)?

  • Docking Workflow :
    • Protein Preparation : Use crystallographic structures (e.g., PDB ID 2BGG for kinases) with protonation states adjusted to pH 7.4 .
    • Ligand Optimization : The sulfonyl group’s electronegativity enhances hydrogen bonding with kinase hinge regions. Dock fluorophenyl moieties into hydrophobic pockets .
  • QSAR Modeling :
    • Descriptors : Include logP, polar surface area, and Hammett constants for the 4-fluoro substituent.
    • Validation : A robust model (R2^2 >0.8) predicts bioactivity across analogs, guiding synthesis prioritization .

Q. What are the key considerations for designing derivatives to improve pharmacokinetic properties?

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF3_3) on the benzene ring to reduce CYP450-mediated oxidation .
  • Solubility : Replace the hydrochloride salt with mesylate or tosylate for enhanced aqueous solubility in preclinical formulations .
  • Toxicity Screening : Use Ames tests for mutagenicity and hERG binding assays to assess cardiac risk. A hERG IC50_{50} >10 µM is desirable .

Methodological Notes

  • Safety Protocols : Always use PPE (gloves, goggles) and fume hoods. The compound may cause skin/eye irritation (GHS Category 2) .
  • Reproducibility : Document batch-specific variations (e.g., solvent residues) via 1H^1H NMR and LC-MS. Certificates of Analysis (CoA) should accompany all samples .

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